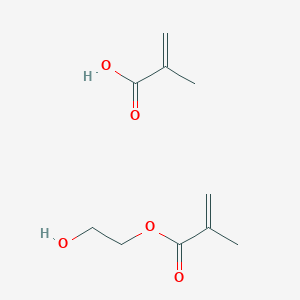

2-Hydroxyethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid

Descripción general

Descripción

2-Hydroxyethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid are organic compounds with significant applications in various fields. 2-Hydroxyethyl 2-methylprop-2-enoate is an ester derived from 2-methylprop-2-enoic acid and ethylene glycol. These compounds are known for their roles in polymer chemistry and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl 2-methylprop-2-enoate is typically synthesized through the esterification of 2-methylprop-2-enoic acid with ethylene glycol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of 2-Hydroxyethyl 2-methylprop-2-enoate involves continuous processes with optimized reaction conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the separation and purification of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxyethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(2-hydroxyethyl 2-methylprop-2-enoate), which is used in coatings and adhesives.

Esterification: It can react with alcohols to form different esters.

Hydrolysis: It can be hydrolyzed back to 2-methylprop-2-enoic acid and ethylene glycol.

Common Reagents and Conditions

Polymerization: Initiated by free radicals or UV light.

Esterification: Requires an acid catalyst and heat.

Hydrolysis: Requires water and an acid or base catalyst.

Major Products

Polymerization: Poly(2-hydroxyethyl 2-methylprop-2-enoate)

Esterification: Various esters depending on the alcohol used.

Hydrolysis: 2-methylprop-2-enoic acid and ethylene glycol.

Aplicaciones Científicas De Investigación

2-Hydroxyethyl 2-methylprop-2-enoate has numerous applications in scientific research:

Polymer Chemistry: Used as a monomer in the synthesis of polymers for coatings, adhesives, and biomedical applications.

Biology and Medicine: Utilized in the development of hydrogels for drug delivery systems and tissue engineering.

Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-Hydroxyethyl 2-methylprop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. These networks provide structural integrity and desired properties in various applications. The molecular targets include the functional groups that participate in the polymerization process, such as the hydroxyl and vinyl groups.

Comparación Con Compuestos Similares

2-Hydroxyethyl 2-methylprop-2-enoate is similar to other esters of 2-methylprop-2-enoic acid, such as:

- 2-Hydroxyethyl methacrylate

- Methyl 2-methylprop-2-enoate

- Butyl 2-methylprop-2-enoate

Uniqueness

The uniqueness of 2-Hydroxyethyl 2-methylprop-2-enoate lies in its hydroxyl group, which allows for additional hydrogen bonding and cross-linking capabilities, making it valuable in applications requiring strong adhesion and flexibility.

Actividad Biológica

2-Hydroxyethyl 2-methylprop-2-enoate, commonly known as a derivative of methacrylic acid, is a compound with significant biological activity. This article reviews its biological effects, including its applications in medicine and potential toxicity, supported by case studies and research findings.

- Molecular Formula : C₁₃H₂₀O₄

- Molecular Weight : 244.29 g/mol

- Structure : The compound features a hydroxyethyl group attached to a methacrylate backbone, which contributes to its reactivity and biological interactions.

Biological Activity

1. Antimicrobial Properties

Research indicates that methacrylate derivatives exhibit antimicrobial activity. A study highlighted that various methacrylate compounds, including 2-hydroxyethyl methacrylate (HEMA), showed efficacy against common pathogens in clinical settings. The mechanism involves disruption of microbial cell membranes, leading to cell lysis .

2. Allergic Reactions and Toxicity

Despite its beneficial properties, 2-hydroxyethyl 2-methylprop-2-enoate has been associated with allergic contact dermatitis. A systematic review identified a significant incidence of contact allergies among professionals using products containing HEMA, particularly in the beauty industry. The review reported that beauticians had a ninefold increased risk of developing such allergies due to prolonged exposure to methacrylate-containing adhesives .

3. Cytotoxicity and Biocompatibility

The cytotoxic effects of this compound have been examined in various studies. For instance, HEMA has been shown to induce apoptosis in certain cell lines at high concentrations, raising concerns about its use in medical applications like dental materials and contact lenses. However, when used within safe limits, it demonstrates good biocompatibility, making it suitable for applications in tissue engineering .

Case Studies

Case Study 1: Contact Dermatitis in Nail Technicians

A cohort study involving nail technicians revealed that exposure to HEMA-containing products led to a higher incidence of allergic reactions. Out of 100 participants, 30% tested positive for HEMA sensitivity, highlighting the need for better protective measures in occupational settings .

Case Study 2: Biocompatibility in Contact Lenses

In another study focused on hydrogel contact lenses made from poly(HEMA), researchers found that while the lenses provided excellent optical clarity and comfort, they also posed risks of ocular irritation due to leaching of residual monomers into the tear film .

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-hydroxyethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3.C4H6O2/c1-5(2)6(8)9-4-3-7;1-3(2)4(5)6/h7H,1,3-4H2,2H3;1H2,2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORSCOJMIBLOFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)O.CC(=C)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31693-08-0, 82976-03-2, 181319-33-5 | |

| Record name | Hydroxyethyl methacrylate-methacrylic acid copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31693-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with α-(2-methyl-1-oxo-2-propen-1-yl)-ω-hydroxypoly(oxy-1,2-ethanediyl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82976-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with α-(2-methyl-1-oxo-2-propen-1-yl)-ω-hydroxypoly(oxy-1,2-ethanediyl), graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181319-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40953642 | |

| Record name | 2-Methylprop-2-enoic acid--2-hydroxyethyl 2-methylprop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31693-08-0 | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with 2-hydroxyethyl 2-methyl-2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylprop-2-enoic acid--2-hydroxyethyl 2-methylprop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.